Phyllolitorin, leu-8-

GPCR pharmacology Bombesin receptor subtype-3 Receptor binding affinity

Phyllolitorin, Leu-8- (CAS 87734-76-7; synonym [Leu⁸]phyllolitorin) is a nonapeptide amide belonging to the bombesin-like peptide family, originally isolated from the skin of the South American frog *Phyllomedusa sauvagei*. Its primary sequence, pGlu-Leu-Trp-Ala-Val-Gly-Ser-Leu-Met-NH₂, defines a distinct bombesin subfamily characterized by a serine residue at the position corresponding to the canonical histidine found three residues from the C-terminus in bombesin, gastrin-releasing peptide (GRP), and neuromedin B.

Molecular Formula C46H71N11O11S
Molecular Weight 986.2 g/mol
CAS No. 87734-76-7
Cat. No. B12765564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyllolitorin, leu-8-
CAS87734-76-7
Molecular FormulaC46H71N11O11S
Molecular Weight986.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C46H71N11O11S/c1-23(2)17-32(43(65)53-30(39(47)61)15-16-69-8)55-45(67)35(22-58)52-37(60)21-49-46(68)38(25(5)6)57-40(62)26(7)50-42(64)34(19-27-20-48-29-12-10-9-11-28(27)29)56-44(66)33(18-24(3)4)54-41(63)31-13-14-36(59)51-31/h9-12,20,23-26,30-35,38,48,58H,13-19,21-22H2,1-8H3,(H2,47,61)(H,49,68)(H,50,64)(H,51,59)(H,52,60)(H,53,65)(H,54,63)(H,55,67)(H,56,66)(H,57,62)/t26-,30-,31-,32-,33-,34-,35-,38-/m0/s1
InChIKeyOXNNISAYYLBJKU-IXSLUFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leu-8-Phyllolitorin (CAS 87734-76-7): A Bombesin Subfamily Peptide with Defined Serine-For-Histidine Substitution for Targeted Receptor Pharmacology


Phyllolitorin, Leu-8- (CAS 87734-76-7; synonym [Leu⁸]phyllolitorin) is a nonapeptide amide belonging to the bombesin-like peptide family, originally isolated from the skin of the South American frog *Phyllomedusa sauvagei* [1]. Its primary sequence, pGlu-Leu-Trp-Ala-Val-Gly-Ser-Leu-Met-NH₂, defines a distinct bombesin subfamily characterized by a serine residue at the position corresponding to the canonical histidine found three residues from the C-terminus in bombesin, gastrin-releasing peptide (GRP), and neuromedin B [2]. This Ser-for-His substitution, combined with a C-terminal Leu residue at position 8, creates a unique pharmacophore that drives a receptor selectivity profile meaningfully different from its close natural analog, Phe-8-phyllolitorin (CAS 87734-77-8), and from the prototypical agonist bombesin.

Why Phe-8-Phyllolitorin, Bombesin, or Generic Bombesin Receptor Agonists Cannot Substitute for Leu-8-Phyllolitorin (CAS 87734-76-7) in Targeted Research


Despite sharing a common nonapeptide backbone with Phe-8-phyllolitorin and binding the same bombesin receptor subtypes (BB₁/GRPR, BB₂/NMBR, BB₃/BRS3), Leu-8-phyllolitorin exhibits a measurably divergent subtype affinity rank order and in vivo potency profile that precludes simple interchange [1]. The single amino acid substitution at position 8 (Leu versus Phe) is not functionally silent: at the human BRS3 receptor, Leu-8-phyllolitorin shows approximately 2.6-fold lower affinity than the Phe-8 variant, while at the amphibian bombesin receptor it retains sub-100 nM Ki [2]. Furthermore, intracerebroventricular administration in rats reveals that Leu-8-phyllolitorin induces significantly greater scratching behavior than Phe-8-phyllolitorin and is virtually equipotent to bombesin in this behavioral paradigm, whereas in peripheral smooth muscle preparations both phyllolitorins are substantially less potent than the related peptide litorin [3]. These quantitative pharmacological differences mean that selecting the correct phyllolitorin molecular species is essential for experimental reproducibility, receptor-subtype deconvolution, and valid cross-study comparisons.

Quantitative Differentiation Evidence for Leu-8-Phyllolitorin (CAS 87734-76-7): Receptor Affinity, In Vivo Potency, and Smooth Muscle Selectivity Versus Phe-8-Phyllolitorin, Bombesin, and Litorin


Bombesin Receptor Subtype Selectivity: Human BRS3 Affinity Comparison Between Leu-8-Phyllolitorin and Phe-8-Phyllolitorin

At the human bombesin receptor subtype-3 (BRS3/BB₃), Leu-8-phyllolitorin exhibits a Ki of 5,400 nM, representing ~2.6-fold weaker affinity compared to the natural analog Phe-8-phyllolitorin (Ki = 2,100 nM) measured under identical PDSP screening conditions [1]. In contrast, at the amphibian bombesin receptor, Leu-8-phyllolitorin retains significantly higher affinity (Ki = 77 nM), demonstrating that the position-8 substitution produces a receptor subtype-dependent shift in binding potency rather than a uniform loss of activity [1]. Across the broader bombesin receptor family, Leu-8-phyllolitorin displays a clear selectivity rank order: amphibian bombesin receptor (Ki 77 nM) > rat GRPR/BB₁ (Ki 420 nM) > human BRS3/BB₃ (Ki 5,400 nM) > rat NMBR/BB₂ (Ki > 10,000 nM) [1].

GPCR pharmacology Bombesin receptor subtype-3 Receptor binding affinity

In Vivo Central Nervous System Potency: Scratching Behavior Induction in Rats — Leu-8-Phyllolitorin vs Phe-8-Phyllolitorin vs Bombesin

Following intracerebroventricular (i.c.v.) administration in conscious rats, (Leu-8)phyllolitorin elicits significantly more scratching behavior than (Phe-8)phyllolitorin and is virtually equipotent to bombesin, the reference bombesin receptor agonist [1]. Bombesin itself was identified as the most potent and long-acting peptide in this paradigm, and among all bombesin-related peptides tested, (Leu-8)phyllolitorin was the only naturally occurring phyllolitorin variant that approximated bombesin-like potency [1]. The rank order of scratching induction was bombesin ≈ (Leu-8)phyllolitorin > (Phe-8)phyllolitorin [1].

Behavioral pharmacology In vivo neuropeptide activity Intracerebroventricular administration

Peripheral Smooth Muscle Pharmacology: Differential Potency of Leu-8-Phyllolitorin vs Litorin Across Ten Smooth Muscle Preparations

In a systematic parallel bioassay across ten different smooth muscle preparations (including rat stomach strip, guinea pig ileum, and rat urinary bladder) and rat blood pressure measurement, Leu-8-phyllolitorin and Phe-8-phyllolitorin were virtually equiactive with each other, but both were remarkably less potent than litorin on all test preparations except the rat urinary bladder [1]. The contractile responses induced by both phyllolitorins were characterized by a more rapid washout and shorter duration compared to litorin, suggesting looser receptor binding and/or faster metabolic inactivation [1]. On the rat urinary bladder, the potency differential between the phyllolitorins and litorin was attenuated, indicating tissue-specific receptor coupling differences [1].

Smooth muscle contraction Ex vivo pharmacology Peptide structure-activity relationship

Fetal Lung Branching Morphogenesis: Leu-8-Phyllolitorin-Specific Activity in Organ Development Models

In fetal murine lung explant cultures, Leu-8-phyllolitorin promotes lung branching morphogenesis via a bombesin-receptor-mediated mechanism [1]. This activity was demonstrated alongside bombesin, and both peptides stimulated branching through receptor-dependent pathways; however, the specific receptor subtype(s) engaged by Leu-8-phyllolitorin in the developing lung differ from bombesin's profile based on differential antagonist sensitivity patterns [1]. A subsequent study in fetal murine lung confirmed that Leu-8-phyllolitorin yields variable effects on DNA synthesis (measured via [³H]thymidine incorporation) and surfactant phospholipid production ([³H]choline incorporation), distinct from GRP and neuromedin B, suggesting the involvement of a non-BB₁/non-BB₂ receptor population (potentially BB₃) in lung development [2].

Developmental biology Lung organogenesis Bombesin receptor in fetal tissue

Procurement-Relevant Application Scenarios for Leu-8-Phyllolitorin (CAS 87734-76-7) Based on Verified Quantitative Differentiation


Pharmacology: Bombesin Receptor Subtype Deconvolution (BB₁ vs BB₃ Selectivity Studies)

For investigators seeking to dissect the relative contributions of GRPR (BB₁) and BRS3 (BB₃) in native tissues or recombinant systems, Leu-8-phyllolitorin (Ki: GRPR 420 nM; BRS3 5,400 nM) provides a 13-fold selectivity window favoring GRPR, whereas the comparator Phe-8-phyllolitorin exhibits a tighter ~2.6-fold difference between BRS3 (2,100 nM) and GRPR, making the Leu-8 variant the superior choice for BB₁-biased pharmacological profiling [1]. In antagonist co-administration or receptor-knockout validation experiments, the 77 nM potency at the amphibian bombesin receptor also supports evolutionary comparative pharmacology studies.

In Vivo Neuroscience: Bombesin-Equivalent Behavioral Paradigms Without Bulk Peptide Supply Constraints

When experimental protocols require bombesin-like central nervous system activity — such as scratching, grooming, or thermoregulatory behavior studies in rodents — Leu-8-phyllolitorin delivers bombesin-equivalent in vivo potency [1]. For laboratories with peptide synthesis capabilities, the nonapeptide length of Leu-8-phyllolitorin (9 residues) versus the tetradecapeptide bombesin (14 residues) offers a practical advantage in custom synthesis cost and yield, while retaining comparable central behavioral efficacy. This scenario is directly supported by the i.c.v. behavioral comparison data showing statistical equivalence between Leu-8-phyllolitorin and bombesin.

Developmental Biology: Fetal Lung Organogenesis Models for Receptor-Specific Growth Factor Signaling

In fetal lung explant and organoid models, Leu-8-phyllolitorin stimulates airway branching morphogenesis via receptor-mediated mechanisms without the simultaneous hyperstimulation of surfactant phospholipid production observed with the broad-spectrum agonist GRP [1][2]. This makes the peptide a valuable reagent for dissecting growth-factor-receptor coupling during late-gestation lung development, particularly in murine genetic models where BB₃ receptor function is interrogated. The demonstrated variability in [³H]thymidine and [³H]choline incorporation further supports its utility as a pharmacological tool distinct from both GRP and neuromedin B.

Smooth Muscle Pharmacology: Tissue-Specific Bombesin Receptor Characterization in Visceral Organ Bath Assays

For ex vivo smooth muscle contractility studies, Leu-8-phyllolitorin offers an intermediate potency profile that is distinctly weaker than litorin on the majority of preparations but retains notable activity on the rat urinary bladder, a tissue where bombesin receptor subtype expression differs from gastrointestinal smooth muscle [1]. This tissue-specific differentiation enables researchers to probe regional differences in bombesin-like peptide receptor coupling across the gastrointestinal and urogenital tracts, where procurement of the correct phyllolitorin variant (Leu-8 versus Phe-8) ensures consistency with published reference data and avoids confounding potency discrepancies.

Quote Request

Request a Quote for Phyllolitorin, leu-8-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.